2-Ethylacetanilide

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Strategic scaffold for cardiovascular programs. Ortho-ethyl substitution uniquely modulates endothelin receptor binding (reported potent antagonist) vs. unsubstituted analogs. Also a dihydroorotase inhibitor (IC₅₀ 180 µM) for pyrimidine metabolism studies. Narrow melting range (111–112°C) ensures robust solid handling in automated synthesis. Procure with confidence for reproducible SAR.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 33098-65-6
Cat. No. B181096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylacetanilide
CAS33098-65-6
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C
InChIInChI=1S/C10H13NO/c1-3-9-6-4-5-7-10(9)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)
InChIKeyZXOVAGUQXNXKHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.03 M

2-Ethylacetanilide (CAS 33098-65-6): Baseline Identification and Procurement Specifications for Ortho-Substituted Acetanilide Derivatives


2-Ethylacetanilide (N-(2-ethylphenyl)acetamide, CAS 33098-65-6) is an ortho-substituted acetanilide derivative characterized by an ethyl group at the 2-position of the phenyl ring [1]. This compound belongs to the class of 2-substituted anilides, which are derivatives of anthranilic acid, and is recognized as an anthranilic acid derivative with reported endothelin receptor antagonist activity . Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol, and it typically appears as a white crystalline solid with a melting point range of 111–111.8 °C [1][2]. The compound is commercially available at standard research purity of ≥95% and is utilized as a synthetic intermediate in pharmaceutical and agrochemical research [2].

Why Ortho-Alkyl Substitution in 2-Ethylacetanilide Prevents Simple Interchange with Other Acetanilide Derivatives


Simple substitution of 2-ethylacetanilide with other acetanilide derivatives is scientifically unsound due to the profound influence of ortho-alkyl substitution on molecular recognition, enzymatic processing, and physicochemical behavior. The ortho-ethyl group introduces steric hindrance and alters electron density on the aromatic ring, which directly impacts binding affinity to biological targets and susceptibility to enzymatic cleavage [1]. Comparative structure-activity studies on aryl acylamidases have demonstrated that ortho-substituted acetanilides exhibit distinct substrate induction profiles and cleavage rates compared to para-substituted or unsubstituted analogs [1]. Furthermore, thermochemical analyses reveal that alkyl chain length on the aromatic ring modulates vapor pressure and enthalpy of vaporization in a predictable structure-property relationship, meaning that even incremental changes from methyl to ethyl can alter a compound's suitability for specific reaction conditions or formulation requirements [2]. These structural nuances make generic interchange without empirical validation a source of experimental irreproducibility and procurement inefficiency.

Quantitative Differentiation Evidence for 2-Ethylacetanilide (CAS 33098-65-6) Against In-Class Analogs


Enzymatic Inhibition Profile: 2-Ethylacetanilide Exhibits Low Micromolar Activity Against Dihydroorotase

2-Ethylacetanilide was evaluated for inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites cells. At a concentration of 10 µM and pH 7.37, the compound exhibited an IC₅₀ value of 1.80 × 10⁵ nM (180 µM) [1]. This specific enzyme inhibition data provides a quantitative benchmark for this compound's biological activity. Direct comparative data for other ortho-alkyl acetanilides (e.g., 2-methylacetanilide, 2-propylacetanilide) in this same dihydroorotase assay are not currently available in the public domain, limiting the strength of head-to-head comparison for this specific dimension.

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Melting Point Differentiation: 2-Ethylacetanilide Versus 2-Methylacetanilide for Solid-State Processing

The melting point of 2-ethylacetanilide is experimentally determined to be 111–111.8 °C [1]. In comparison, the ortho-methyl analog, 2-methylacetanilide, has a reported melting point range of 109–112 °C . The ethyl-substituted compound thus exhibits a slightly narrower and marginally higher melting point range, which can influence crystallization behavior, purity assessment, and handling during solid-phase synthesis or formulation.

Thermal Properties Solid-State Chemistry Process Development

Endothelin Receptor Antagonism: Reported Potency of 2-Ethylacetanilide

2-Ethylacetanilide has been described in commercial and research contexts as a 'potent endothelin receptor antagonist' belonging to the anthranilic acid derivative class . It has been utilized as a lithiated base in the synthesis of 1,4-benzodiazepine-2,5-dione derivatives evaluated for endothelin receptor antagonism [1]. However, specific quantitative binding affinity data (e.g., IC₅₀ or Kᵢ values) for 2-ethylacetanilide at endothelin receptor subtypes are not publicly disclosed in the accessible literature, precluding direct quantitative comparison with other endothelin antagonists.

Endothelin Receptor Cardiovascular Pharmacology Receptor Antagonism

Physicochemical Property Comparison: Boiling Point and Density of 2-Ethylacetanilide vs. 2-Chloroacetanilide

2-Ethylacetanilide has a calculated boiling point of 320.2 ± 21.0 °C at 760 mmHg and a density of 1.1 ± 0.1 g/cm³ . In comparison, 2-chloroacetanilide exhibits a boiling point of 340.0 ± 25.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³ . The ethyl-substituted compound is both lower-boiling and less dense than its chloro-substituted counterpart.

Physicochemical Properties Separation Science Process Chemistry

Biodegradation Susceptibility: Ortho-Alkyl Substitution Modulates Aryl Acylamidase Activity

A systematic structure-activity study of aryl acylamidases examined the biodegradation of acetanilide analogs with alkyl substitutions on the aromatic ring [1]. The study found that ortho-substituted compounds could induce aryl acylamidase activity, whereas N-substituted compounds generally failed to induce enzyme activity. While 2-ethylacetanilide was not directly tested in this study, the class-level inference suggests that ortho-alkyl acetanilides like 2-ethylacetanilide are likely to be susceptible to aryl acylamidase-mediated cleavage, in contrast to N-alkylated derivatives which are resistant.

Biodegradation Environmental Fate Enzymatic Hydrolysis

Recommended Application Scenarios for 2-Ethylacetanilide Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Endothelin Receptor Antagonist Development

Given its reported classification as a 'potent endothelin receptor antagonist' and its demonstrated utility as a lithiated base in the synthesis of 1,4-benzodiazepine-2,5-dione derivatives evaluated for endothelin receptor antagonism [1], 2-ethylacetanilide is a strategic procurement choice for medicinal chemistry programs targeting cardiovascular indications. Its ortho-ethyl substitution pattern provides a defined scaffold for further derivatization in structure-activity relationship (SAR) studies aimed at optimizing endothelin receptor binding affinity and selectivity.

Enzyme Inhibition Studies in Pyrimidine Biosynthesis

2-Ethylacetanilide exhibits quantifiable inhibitory activity against dihydroorotase (IC₅₀ = 180 µM at pH 7.37), a key enzyme in pyrimidine nucleotide biosynthesis . This activity profile positions the compound as a useful reference inhibitor or starting point for developing probes to interrogate pyrimidine metabolism in mammalian cells. Researchers studying nucleotide biosynthesis or developing antiproliferative agents targeting this pathway may select 2-ethylacetanilide as a structurally tractable scaffold with defined enzyme inhibition data.

Solid-Phase Synthesis and Automated Dispensing Workflows

The melting point of 2-ethylacetanilide (111–111.8 °C) is slightly higher and exhibits a narrower range than its 2-methyl analog (109–112 °C) [1]. This thermal consistency supports its use in automated solid dispensing systems and solid-phase synthesis protocols where reproducible powder handling and uniform melting behavior are critical for process robustness. Laboratories seeking to minimize variability in high-throughput chemical synthesis may prioritize 2-ethylacetanilide over analogs with broader or less defined melting characteristics.

Environmental Fate and Biodegradation Research

Class-level evidence indicates that ortho-alkyl acetanilides are susceptible to aryl acylamidase-mediated cleavage, distinguishing them from N-alkylated acetanilides which resist enzymatic hydrolysis . Researchers investigating the environmental persistence of acetanilide-based agrochemicals or designing compounds with improved biodegradability profiles may select 2-ethylacetanilide as a representative ortho-alkylated reference compound for comparative degradation studies.

Technical Documentation Hub

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